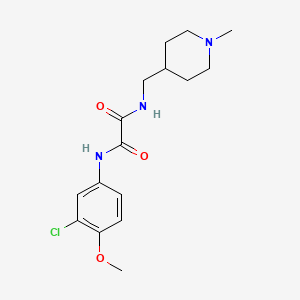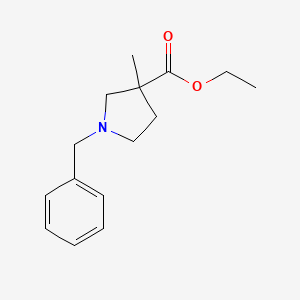![molecular formula C13H16FNO2S2 B2569774 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide CAS No. 2415503-06-7](/img/structure/B2569774.png)
4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide, also known as Compound A, is a novel small molecule that has recently gained attention in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the development and progression of diseases. In cancer research, 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In Alzheimer's disease research, 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A has been shown to inhibit the gamma-secretase enzyme, which is involved in the production of amyloid-beta peptides. In Parkinson's disease research, 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the protection of neurons from oxidative stress.
Biochemical and Physiological Effects
4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In Alzheimer's disease research, 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A has been shown to reduce amyloid-beta peptide accumulation, improve cognitive function, and reduce neuroinflammation. In Parkinson's disease research, 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A has been shown to protect dopaminergic neurons, improve motor function, and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A is its high potency and selectivity for its target molecules. This makes it an attractive candidate for drug development. However, one of the limitations of 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the exploration of the potential therapeutic applications of 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A and to identify potential drug targets for its development as a therapeutic agent.
Synthesemethoden
The synthesis of 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A involves a multi-step process that begins with the reaction of 4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 6-hydroxy-1,4-dithiepan-6-ylmethanol to form the desired compound. The final product is purified by column chromatography to obtain pure 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In Alzheimer's disease research, 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A has been shown to reduce amyloid-beta peptide accumulation and improve cognitive function in animal models. In Parkinson's disease research, 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide A has been shown to protect dopaminergic neurons and improve motor function in animal models.
Eigenschaften
IUPAC Name |
4-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2S2/c14-11-3-1-10(2-4-11)12(16)15-7-13(17)8-18-5-6-19-9-13/h1-4,17H,5-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUXVWXSTSUGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2569700.png)
methanone](/img/structure/B2569703.png)

![3-(2-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2569706.png)
![N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B2569707.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2569708.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2569709.png)


![N-(2,4-difluorophenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2569713.png)
![4-butyl-N-[2-(4-fluorophenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2569714.png)